molecular formula C9H12O4 B14897561 Dimethyl 2-(but-3-yn-1-yl)malonate

Dimethyl 2-(but-3-yn-1-yl)malonate

Cat. No.: B14897561
M. Wt: 184.19 g/mol
InChI Key: YUWCTPBJANQNJF-UHFFFAOYSA-N
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Description

Dimethyl 2-(but-3-yn-1-yl)malonate is a malonate derivative featuring a but-3-yn-1-yl substituent at the central carbon of the malonate core. Its structure consists of two methyl ester groups and an alkyne-functionalized alkyl chain, making it a versatile intermediate in organic synthesis. The compound’s alkyne moiety enables participation in click chemistry, cycloadditions, and transition-metal-catalyzed reactions, while the malonate core facilitates nucleophilic substitutions and tandem cyclization processes .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl 2-but-3-ynylpropanedioate

InChI

InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h1,7H,5-6H2,2-3H3

InChI Key

YUWCTPBJANQNJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#C)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Dimethyl 2-(but-3-yn-1-yl)malonate is used in scientific research across various disciplines.

Chemistry this compound serves as a building block in organic synthesis, especially in creating push-pull dienes and other conjugated systems. It can be synthesized using a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines under mild conditions.

Medicine This compound is investigated for its potential role in drug development and as an intermediate in synthesizing therapeutic agents. Malonates are known to participate in metabolic pathways and may have enzyme inhibition properties, making them potentially useful in medicinal chemistry for drug design targeting metabolic enzymes.

Industry this compound is utilized in the production of dyes, fragrances, nonlinear optical materials, and other advanced materials.

Industrial Production Methods

Although specific industrial production methods are not well-documented, large-scale synthesis typically involves the three-component reaction mentioned earlier. The process is optimized for yield and purity, often using vacuum distillation and a nitrogen atmosphere to isolate the product.

Major Products

Depending on the specific conditions used, reactions involving this compound can yield different major products:

  • Oxidation: Carboxylic acids, ketones.
  • Reduction: Alkenes, alkanes.
  • Substitution: Various substituted malonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dimethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s alkyne group is particularly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of conjugated systems and subsequent functionalization .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Substituent Ester Group Key Reactivity Notable Applications Reference
Dimethyl 2-(but-3-yn-1-yl)malonate But-3-yn-1-yl Methyl Alkyne cycloaddition, Sonogashira Click chemistry, polymer synthesis
Diethyl 2-(but-3-yn-1-yl)malonate But-3-yn-1-yl Ethyl Similar to dimethyl variant Lipophilic prodrug design
Diethyl 2-(but-3-en-1-yl)malonate But-3-en-1-yl Ethyl Epoxidation, hydrogenation Olefin metathesis precursors
Dimethyl 2-(2-bromobenzyl)malonate 2-Bromobenzyl Methyl Suzuki coupling, UV detection Fluorescent probes

Q & A

Q. What are the key synthetic methodologies for preparing dimethyl 2-(but-3-yn-1-yl)malonate, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed allylation or alkylation of malonate derivatives. For example, Pd(0)-catalyzed deconjugative allylation of alkenylidenemalonates with allylic acetates in DMF using LHMDS as a base and PPh₃ as a ligand achieves high regioselectivity . Optimization involves adjusting the base strength (e.g., LHMDS), solvent polarity, and catalyst loading (e.g., 2.5 mol% Pd(2)dba₃) to enhance yields. Electron-withdrawing ester groups in malonates increase α-hydrogen acidity, facilitating enolate formation during alkylation .

Q. How can researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

Key techniques include:

  • NMR spectroscopy : ^1H and ^13C NMR identify proton environments and carbon connectivity (e.g., δ 3.87–3.82 ppm for malonate methylene protons) .
  • IR spectroscopy : Peaks at ~1732 cm⁻¹ confirm ester C=O stretching .
  • Mass spectrometry : Molecular ion peaks (e.g., via EI-MS) validate the molecular formula .

Q. What factors influence the regioselectivity of alkylation reactions involving dimethyl malonate derivatives?

Regioselectivity depends on:

  • Electrophile properties : Bulkier alkyl halides favor less sterically hindered positions .
  • Base choice : Strong bases (e.g., LDA) generate more reactive enolates, while milder bases (e.g., K₂CO₃) may preserve sensitive functional groups .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates .

Advanced Research Questions

Q. How can catalytic systems be designed to improve functionalization of this compound in cross-coupling reactions?

Pd-based catalysts with π-acidic ligands (e.g., PPh₃) enhance oxidative addition with alkynyl or allylic electrophiles. For example, Pd(2)dba₃ with PPh₃ enables allylation at room temperature with >95% yield in some cases . Advanced designs could incorporate N-heterocyclic carbene (NHC) ligands to stabilize reactive intermediates or enable asymmetric catalysis.

Q. What strategies resolve contradictions in reported reaction yields or selectivity for malonate derivatives?

Systematic evaluation includes:

  • Data triangulation : Cross-referencing peer-reviewed studies and gray literature (e.g., EPA reports) to identify consensus or outliers .
  • Controlled replication : Varying one parameter (e.g., solvent) while holding others constant to isolate causative factors .
  • Meta-analysis : Applying statistical tools to aggregate results from multiple studies, accounting for methodological differences .

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide mechanistic studies of malonate reactivity?

FMO theory predicts regioselectivity by analyzing interactions between enolate HOMOs and electrophile LUMOs. For instance, electron-withdrawing ester groups lower enolate HOMO energy, favoring nucleophilic attack at specific sites . Computational methods (DFT) can model transition states to validate experimental outcomes .

Q. What experimental design principles minimize bias when evaluating the biological or catalytic activity of dimethyl malonate derivatives?

  • Randomization : Assigning reaction conditions or biological replicates randomly to reduce systemic error .
  • Blinding : Masking sample identities during analysis to prevent confirmation bias.
  • Negative controls : Including reactions without catalysts or substrates to identify background interference .

Methodological Notes

  • Literature Reviews : Use EPA’s structured approach for LPS designation, which screens >1,150 references via peer-reviewed databases and gray literature, applying data quality criteria .
  • Safety & Compliance : Refer to SDS sheets (e.g., ThermoFisher) for handling guidelines and regulatory requirements .

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